N-{1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine
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Overview
Description
N-{1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine is an organic compound belonging to the class of phenylpyrrolines. This compound contains a benzene ring linked to a pyrroline ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of N-{1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
N-{1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-{1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-{1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine can be compared with other similar compounds, such as:
Phenylpyrrolines: These compounds share a similar polycyclic aromatic structure and may have comparable chemical and biological properties.
Indole derivatives: These compounds also possess diverse biological activities and are widely studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which may offer advantages in certain applications over other similar compounds.
Properties
Molecular Formula |
C18H21F2N3 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C18H21F2N3/c1-22(18-4-2-3-9-21-18)16-7-10-23(11-8-16)13-14-12-15(19)5-6-17(14)20/h2-6,9,12,16H,7-8,10-11,13H2,1H3 |
InChI Key |
FJOVVFIKAWDPQI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC2=C(C=CC(=C2)F)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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